molecular formula C5H2BrIN2O2 B8704859 5-Bromo-2-iodo-3-nitropyridine CAS No. 1086838-47-2

5-Bromo-2-iodo-3-nitropyridine

Cat. No.: B8704859
CAS No.: 1086838-47-2
M. Wt: 328.89 g/mol
InChI Key: YQCQIHZAIZGEOO-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-nitropyridine is a halogenated nitropyridine derivative with a molecular formula of C₅H₂BrIN₂O₂ (molecular weight: 342.89 g/mol). This compound features bromine at position 5, iodine at position 2, and a nitro group at position 3 on the pyridine ring. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate in coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a superior leaving group compared to bromine or chlorine .

Properties

CAS No.

1086838-47-2

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

5-bromo-2-iodo-3-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H

InChI Key

YQCQIHZAIZGEOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])I)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-bromo-2-iodo-3-nitropyridine with key analogues, highlighting substituent effects on molecular weight, melting points, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications CAS Number
This compound C₅H₂BrIN₂O₂ 342.89 Not reported Pharmaceutical coupling reactions Not available
2-Bromo-5-nitropyridine C₅H₃BrN₂O₂ 202.99 139–141 Organic synthesis intermediate 4487-59-6
5-Bromo-2-nitropyridine C₅H₃BrN₂O₂ 202.99 148–150 Precursor for agrochemicals 39856-50-3
5-Bromo-2-hydroxy-3-nitropyridine C₅H₃BrN₂O₃ 219.00 246–250 Chelating agent, metal coordination 15862-34-7
2-Amino-5-bromo-3-nitropyridine C₅H₄BrN₃O₂ 218.01 160–164 Tyrosine kinase inhibitor synthesis 100367-40-6

Key Observations :

  • Halogen Effects : Replacement of iodine in the target compound with bromine (e.g., 2-bromo-5-nitropyridine) reduces molecular weight by ~140 g/mol and lowers melting points (139–150°C vs. unreported for the iodinated compound). Iodine’s larger atomic radius may increase steric hindrance and alter solubility .
  • Nitro Group: The nitro group at position 3 enhances electron-withdrawing effects, directing electrophilic substitutions to specific ring positions. This contrasts with hydroxyl or amino substituents, which introduce electron-donating effects .
  • Amino Substitution: 2-Amino-5-bromo-3-nitropyridine exhibits a higher melting point (160–164°C) due to hydrogen bonding from the amino group, absent in halogenated analogues .

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